molecular formula C25H32N2O3 B5201077 N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide

N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide

Cat. No.: B5201077
M. Wt: 408.5 g/mol
InChI Key: KZFJZMQLSGHSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the methoxybenzamide moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the Methoxybenzamide Moiety: This can be accomplished through coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-cyclopropyl-3-[1-(phenylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide: Lacks the dimethyl groups on the phenyl ring.

    N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-hydroxybenzamide: Has a hydroxy group instead of a methoxy group.

    N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzoate: Contains a benzoate ester instead of a benzamide.

These comparisons can help in understanding the structure-activity relationships and the unique properties of this compound.

Properties

IUPAC Name

N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-17-12-18(2)14-19(13-17)16-27-10-8-22(9-11-27)30-24-15-20(4-7-23(24)29-3)25(28)26-21-5-6-21/h4,7,12-15,21-22H,5-6,8-11,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFJZMQLSGHSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCC(CC2)OC3=C(C=CC(=C3)C(=O)NC4CC4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.